This compound belongs to the broader category of pyridinones, which are known for their diverse biological activities and utility in synthetic organic chemistry. It is often used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) can be achieved through several methods:
In industrial settings, continuous flow reactors and automated systems optimize production efficiency and yield. The processes are designed to ensure consistent quality, often involving purification techniques like recrystallization or chromatography.
The molecular structure of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) features:
Property | Value |
---|---|
CAS Number | 143745-95-3 |
IUPAC Name | 5-ethyl-6-methyl-3-(pyridin-2-ylmethylamino)-1H-pyridin-2-one |
InChI Key | IXAOXJKGZNSFFD-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=N2)C |
The structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Presence of sodium hydroxide |
The mechanism of action for 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) involves its interaction with specific molecular targets such as enzymes or receptors:
The physical and chemical properties of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding its behavior in different environments and applications.
The compound has several notable applications across various fields:
The systematic identification of pyridinone derivatives follows precise IUPAC conventions to unambiguously define their chemical architecture. For the compound designated as "2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI)", the IUPAC name is 5-ethyl-6-methyl-1,2-dihydropyridin-2-one. This nomenclature explicitly defines: (a) the core heterocyclic scaffold as a 2-pyridone (1,2-dihydropyridin-2-one), (b) the positions of substitution (C5 and C6), and (c) the nature of substituents (ethyl and methyl groups) [1] [6]. The "(1H)" descriptor specifies the lactam tautomer where the hydrogen atom is bound to the ring nitrogen (N1), distinguishing it from the minor lactim tautomer (2-hydroxypyridine) [6].
The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for this specific isomer, though it is not explicitly listed in the search results. Related compounds like 2(1H)-pyridinone itself (CAS 142-08-5) and 5-ethyl-4-hydroxy-2(1H)-pyridinone (CAS 104885-49-6) illustrate the systematic numbering approach [1] [2]. The "9CI" suffix denotes the ninth Collective Index period of CAS nomenclature, confirming its historical recognition as a distinct chemical entity [9].
Table 1: Nomenclature Systems for 5-Ethyl-6-methyl-2(1H)-Pyridinone
Nomenclature System | Designation | Key Features |
---|---|---|
IUPAC Systematic | 5-Ethyl-6-methyl-1,2-dihydropyridin-2-one | Specifies tautomeric form (lactam), ring saturation, and substituent positions |
CAS Common Name | 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) | Prioritizes parent ring with substituent descriptors; "9CI" indicates indexing period |
Alternative Name | 5-Ethyl-6-methyl-2-hydroxypyridine | Reflects minor lactim tautomer; less favored in solid state/polar solvents [6] |
The strategic incorporation of ethyl (C₂H₅–) and methyl (CH₃–) groups at the C5 and C6 positions of the pyridinone ring induces critical alterations in the molecule’s electronic, steric, and physicochemical properties. These alkyl substituents function as electron-donating groups via hyperconjugation and inductive effects, elevating the electron density of the heteroaromatic system. This modification enhances nucleophilicity at adjacent sites and influences hydrogen-bonding capacity—a key determinant of biological recognition [3] [8].
The ethyl group extends lipophilicity compared to methyl, improving membrane permeability and pharmacokinetic profiles. This is evidenced in pyridinone-based drugs like pirfenidone (5-methyl-substituted) and deferiprone (3-methyl-substituted), where alkyl chains optimize bioavailability [3]. The methyl group at C6 imposes steric constraints near the lactam carbonyl, potentially shielding it from metabolic degradation or directing regioselectivity in electrophilic reactions [8] [9]. Computational analyses indicate that C5/C6 disubstitution induces planar distortion, altering dipole moments (∼4.26 D in unsubstituted 2-pyridinone) and pKa values (pKa ≈11.65 for parent 2-pyridinone) [6]. These perturbations enhance binding affinity in medicinal applications, as alkylated pyridinones often exhibit improved target engagement over unsubstituted analogs.
Table 2: Electronic and Steric Effects of C5/C6 Substituents
Substituent Feature | Ethyl Group (C5) | Methyl Group (C6) | Combined Impact |
---|---|---|---|
Electronic Effect | Moderate +I effect; stabilizes adjacent partial positive charges | Mild +I effect; elevates π-electron density at C4/C6 | Enhanced nucleophilicity at C3/C4; reduced carbonyl electrophilicity |
Steric Footprint | Conformationally flexible; volume ∼52 ų | Compact; volume ∼23 ų | Asymmetric ring shielding; influences crystal packing [6] |
Lipophilicity (LogP) | +0.5–0.7 vs. H | +0.3–0.5 vs. H | Cumulative increase supports passive diffusion |
Hydrogen Bonding | No direct H-bond capability | No direct H-bond capability | Preserves core H-bond donor (N1-H)/acceptor (C2=O) motifs |
Pyridinones have evolved from synthetic curiosities to indispensable pharmacophores in drug discovery. Early research (1940s–1960s) focused on their tautomeric behavior and coordination chemistry, with seminal studies confirming the lactam form’s dominance in crystalline states [6]. The 1970s–1980s witnessed the first therapeutic applications: milrinone (a 2-pyridinone derivative) emerged as an inotropic agent for heart failure, while deferiprone (3-hydroxy-1-methyl-2-pyridinone) revolutionized iron chelation therapy [3].
The 1990s–2000s saw pyridinones exploit hydrogen-bonding versatility in targeting enzymes. Pirfenidone (5-methyl-2-pyridinone), approved for idiopathic pulmonary fibrosis (2014), demonstrated scaffold efficacy in modulating TGF-β signaling [3]. Parallel advances utilized pyridinones as kinase hinge-binding motifs, exemplified by tazemetostat (an EZH2 inhibitor incorporating a 7-azapyridinone core) [3] [8]. The 5-ethyl-6-methyl substitution pattern represents a contemporary strategy to fine-tune drug-like properties—increasing metabolic stability over smaller alkyl groups while retaining synthetic accessibility via routes like the Guareschi-Thorpe condensation or copper-catalyzed ring formations [6] [9]. Current research focuses on derivatizing this scaffold for anticancer and antimicrobial applications, capitalizing on its dual hydrogen-bonding capacity and tailored lipophilicity [3] [8].
Table 3: Milestones in Pyridinone-Based Medicinal Chemistry
Era | Key Advance | Representative Agent | Therapeutic Application |
---|---|---|---|
1970s–1980s | Cardioactive pyridinones | Milrinone | Heart failure (phosphodiesterase III inhibitor) |
1980s–1990s | Chelating pyridinones | Deferiprone | Thalassemia (iron overload) |
2000s–2010s | Antifibrotic/antioxidant pyridinones | Pirfenidone | Idiopathic pulmonary fibrosis |
2010s–Present | Epigenetic/kinase modulators | Tazemetostat | Synovial sarcoma (EZH2 inhibitor) |
Ongoing | C5/C6 alkylated derivatives | 5-Ethyl-6-methyl variants | Antimicrobial/anticancer scaffold optimization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: